Cas no 2411229-50-8 (N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide)

N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide 化学的及び物理的性質
名前と識別子
-
- 2411229-50-8
- EN300-26573474
- N-[2-(cyclopropylcarbamoyl)ethyl]-N-methylbut-2-ynamide
- Z2013576857
- N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide
-
- インチ: 1S/C11H16N2O2/c1-3-4-11(15)13(2)8-7-10(14)12-9-5-6-9/h9H,5-8H2,1-2H3,(H,12,14)
- InChIKey: UDIDSDYWXKSVQZ-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN(C(C#CC)=O)C)NC1CC1
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573474-0.05g |
N-[2-(cyclopropylcarbamoyl)ethyl]-N-methylbut-2-ynamide |
2411229-50-8 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide 関連文献
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamideに関する追加情報
Professional Introduction to N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide and CAS No. 2411229-50-8)
N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide), identified by the CAS number 2411229-50-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of extensive research and development. The unique combination of functional groups in its molecular structure, including the cyclopropylcarbamoyl and N-methylbut-2-ynamide moieties, contributes to its potential applications in drug design and synthesis.
The cyclopropylcarbamoyl group is particularly noteworthy due to its ability to modulate biological pathways through selective interactions with target proteins and enzymes. This feature has been exploited in the development of novel therapeutic agents that aim to enhance efficacy while minimizing side effects. In recent years, there has been a growing interest in leveraging cyclopropyl-containing compounds for their distinct pharmacological profiles. The incorporation of this moiety into molecular frameworks has been shown to improve metabolic stability and binding affinity, key factors in the design of next-generation pharmaceuticals.
N-methylbut-2-ynamide, another critical component of N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide, contributes to the compound's overall functionality by providing a versatile scaffold for further chemical modifications. This structural feature allows for the facile introduction of additional pharmacophores, enabling the synthesis of derivatives with tailored biological activities. The nitrile group within the N-methylbut-2-ynamide moiety is particularly interesting, as it can participate in hydrogen bonding interactions and influence the compound's solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide and biological targets. These studies have highlighted the compound's potential as an inhibitor of key enzymes involved in inflammatory pathways. By targeting these enzymes, the compound may offer therapeutic benefits in conditions such as arthritis, autoimmune disorders, and chronic inflammation. The ability to predict and optimize binding affinities using computational methods has significantly accelerated the drug discovery process, allowing researchers to design more effective molecules with fewer experimental trials.
The synthesis of N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the cyclopropylcarbamoyl group typically involves cyclopropanation reactions followed by carbamoylation steps, while the N-methylbut-2-ynamide moiety is often synthesized through condensation reactions involving appropriate nitrile precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for translating laboratory discoveries into commercially viable pharmaceutical products.
In addition to its potential therapeutic applications, N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide has shown promise in material science applications. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical properties and chemical resistance. The compound's ability to form stable hydrogen bonds and interact with other functional groups allows for the creation of advanced materials with tailored properties. Such materials could find applications in industries ranging from aerospace to electronics, where performance under extreme conditions is critical.
The safety profile of N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide is another area of active research. While preliminary studies suggest that the compound is well-tolerated at moderate doses, further investigation is needed to fully understand its toxicological profile. Researchers are employing a range of in vitro and in vivo assays to evaluate its safety margins and potential side effects. These studies are essential for ensuring that any future pharmaceutical applications are both effective and safe for human use.
The future direction of research on N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide is likely to be shaped by ongoing advancements in synthetic chemistry, computational biology, and drug delivery systems. As our understanding of biological mechanisms continues to evolve, new opportunities will arise for developing targeted therapies based on this compound or its derivatives. Additionally, innovations in drug delivery technologies may enhance the efficacy of treatments by optimizing bioavailability and minimizing off-target effects.
In conclusion, N-2-(cyclopropylcarbamoylethyl-N-methylbut-2-ynamide (CAS No. 2411229-50-8) represents a fascinating molecule with diverse potential applications across multiple fields. Its unique structural features make it a valuable tool for researchers exploring new therapeutic strategies, advanced materials, and innovative technologies. As scientific understanding continues to grow, it is likely that this compound will play an increasingly important role in shaping the future of pharmaceuticals and materials science.
2411229-50-8 (N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide) 関連製品
- 4583-76-0(3H-Indazol-3-one, 1-butyl-1,2-dihydro-)
- 1361713-93-0(2-(Chloromethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1780645-12-6(1-Piperazinepropanamine, β,β-difluoro-4-methyl-)
- 7583-92-8(1-Amino-4-methylpyridinium Iodide)
- 223377-07-9(3-((3-Aminopyridin-2-yl)amino)propanenitrile)
- 1361909-92-3(6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2229453-94-3(1,1,1-trifluoro-3-5-(trifluoromethyl)thiophen-2-ylpropan-2-amine)
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 1314676-48-6(2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile)
- 622796-28-5((2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one)



